

4-Benzylpyridine: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 4-Benzylpyridine

Cat. No.: B057826

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An In-depth Examination of its Molecular Structure, Weight, and Role in Pharmaceutical Research

Introduction

4-Benzylpyridine is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, comprising a pyridine ring substituted with a benzyl group at the fourth position, make it a valuable building block for the synthesis of a diverse range of more complex molecules.^[1] This guide provides a comprehensive overview of the molecular structure, weight, and key technical data of **4-benzylpyridine**, with a focus on its applications and experimental considerations for researchers and scientists. The compound is recognized for its role as a potent inducer and inhibitor of hepatic microsomal cytochrome P450 enzymes, a critical aspect of drug metabolism studies.^[2]

Molecular Structure and Properties

The fundamental characteristics of **4-benzylpyridine** are summarized in the tables below, providing a clear reference for its physical and chemical properties.

Table 1: Chemical Identity and Molecular Properties

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₁ N	[3][4]
Molecular Weight	169.22 g/mol	[3][4]
IUPAC Name	4-benzylpyridine	[4]
CAS Number	2116-65-6	[3][4]
Canonical SMILES	<chem>C1=CC=C(C=C1)CC2=CC=N</chem> <chem>C=C2</chem>	[4]
InChI Key	DBOLXXRVIFGDTI- UHFFFAOYSA-N	[4]

Table 2: Physicochemical Data

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid	[5]
Boiling Point	287 °C (lit.)	[3]
Melting Point	9 - 11 °C	[5][6]
Density	1.061 g/mL at 25 °C (lit.)	[3]
Refractive Index	n _{20/D} 1.582 (lit.)	[3]
Solubility	Soluble in alcohol and ether; sparingly soluble in water.	[1]

Role in Drug Development and Biological Activity

4-Benzylpyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its biological activity is most notably characterized by its interaction with the cytochrome P450 (CYP) enzyme system, a superfamily of monooxygenases responsible for the metabolism of a vast array of xenobiotics, including drugs.

Interaction with Cytochrome P450 Enzymes

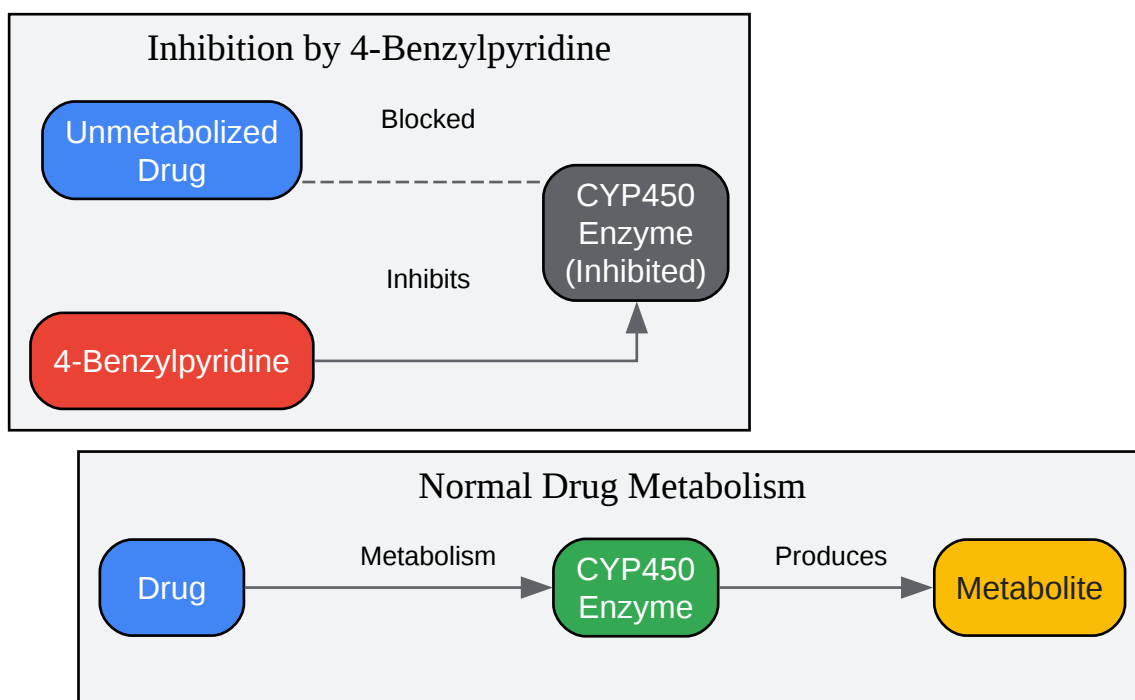
Research has demonstrated that **4-benzylpyridine** can act as both an inhibitor and an inducer of specific CYP isoforms, an important consideration in drug-drug interaction studies. It is a potent inhibitor of CYP2B6.[2] The binding of **4-benzylpyridine** to the active site of these enzymes can significantly alter the metabolism of co-administered drugs, potentially leading to adverse effects or reduced therapeutic efficacy.

The interaction of **4-benzylpyridine** with CYP2B6 has been structurally characterized, revealing that its binding is primarily driven by hydrophobic interactions, size, and shape complementarity within the enzyme's active site.[2] This understanding is crucial for the rational design of new drug candidates with predictable metabolic profiles.

Table 3: Quantitative Data on CYP2B6 Inhibition

Parameter	Value	Enzyme	Source(s)
Spectral Binding Constant (KD)	0.21 μ M	CYP2B6 (Y226H/K262R mutant)	[2]

The following diagram illustrates the inhibitory effect of **4-benzylpyridine** on a cytochrome P450 enzyme, leading to altered drug metabolism.



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Cytochrome P450 Inhibition by **4-Benzylpyridine**

Experimental Protocols

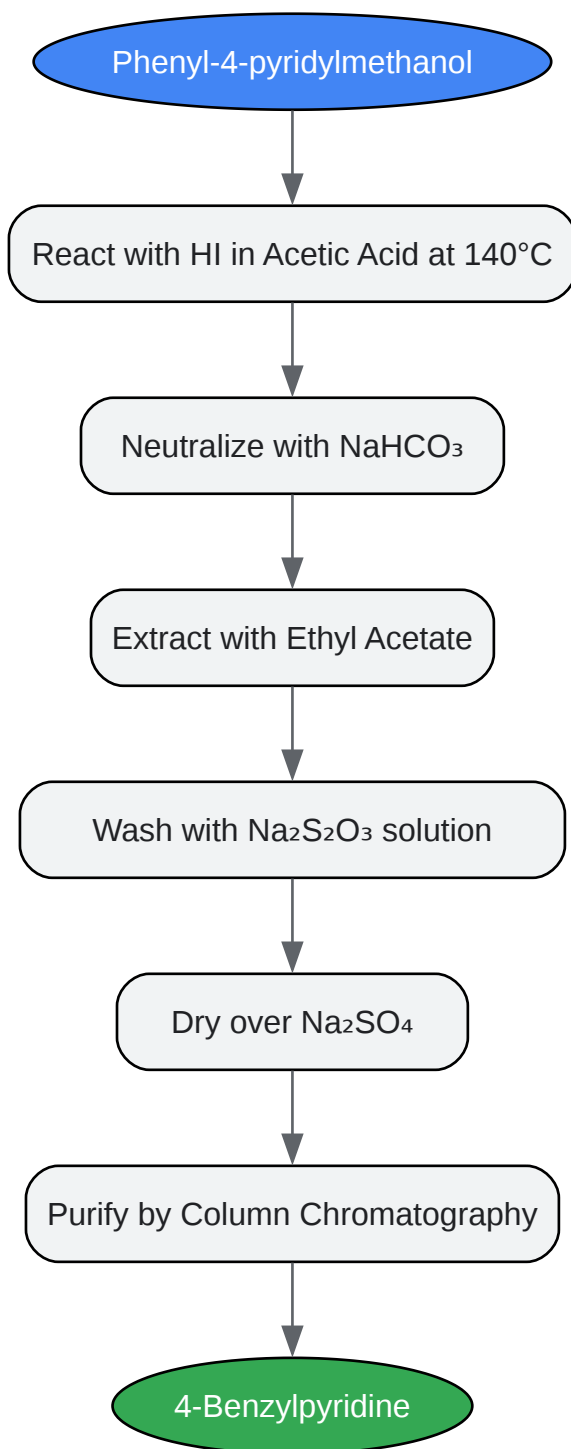
Synthesis of 4-Benzylpyridine

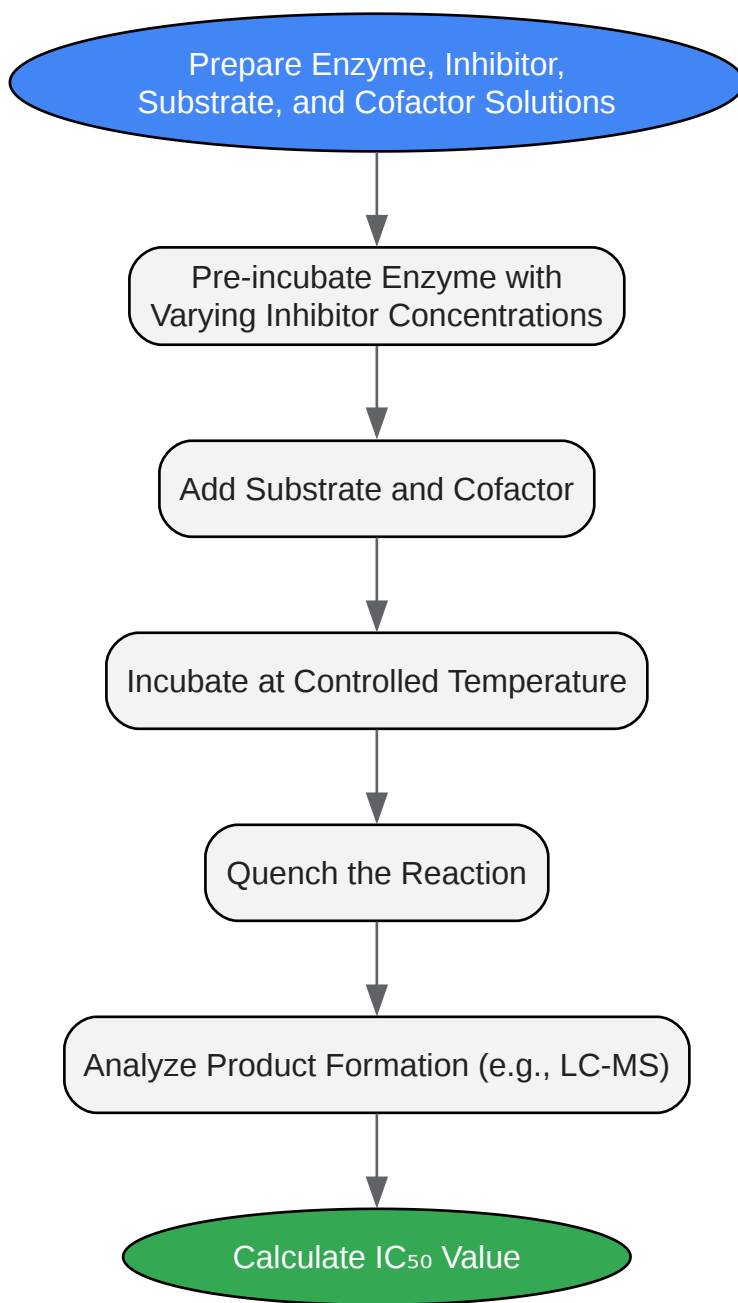
A general and efficient method for the synthesis of **4-benzylpyridine** derivatives involves the deoxygenation of the corresponding phenyl-pyridylmethanol. The following protocol is adapted from a general procedure for this type of reaction.

General Experimental Procedure for HI-mediated Deoxygenation:

- **Reaction Setup:** In a pressure tube, combine phenyl-4-pyridylmethanol (1 mmol) and acetic acid (3 mL).
- **Reagent Addition:** Add aqueous hydroiodic acid (~57% aqueous solution, 2 mmol).
- **Heating:** Stir the reaction mixture at 140 °C.
- **Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Workup:** After completion (typically 10 hours), dilute the reaction mixture with water and neutralize it with an aqueous solution of sodium bicarbonate (NaHCO_3).
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x 5 mL).
- **Washing:** Combine the organic layers and wash with a saturated aqueous sodium thiosulfate solution to remove any generated iodine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and evaporate the solvent under reduced pressure.
- **Purification:** Purify the resulting residue by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain pure **4-benzylpyridine**.

The following diagram outlines the general workflow for the synthesis of **4-benzylpyridine**.





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